1-(1,3-Dioxolan-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
Ethanone, 1-(1,3-dioxolan-2-yl)-2,2,2-trifluoro- is a chemical compound that belongs to the class of organic compounds known as dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The trifluoromethyl group attached to the ethanone moiety imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanone, 1-(1,3-dioxolan-2-yl)-2,2,2-trifluoro- can be synthesized through the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3-dioxolan-2-yl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethanone, 1-(1,3-dioxolan-2-yl)-2,2,2-trifluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethanone, 1-(1,3-dioxolan-2-yl)-2,2,2-trifluoro- exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to dioxolanes but with a six-membered ring.
1,3-Dioxolanes: Compounds with a five-membered ring containing two oxygen atoms.
1,3-Dioxanes and 1,3-Dioxolanes: Both can be prepared from carbonyl compounds with diols in the presence of acid catalysts.
Uniqueness
Ethanone, 1-(1,3-dioxolan-2-yl)-2,2,2-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications requiring robust and hydrophobic compounds .
Properties
CAS No. |
773087-37-9 |
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Molecular Formula |
C5H5F3O3 |
Molecular Weight |
170.09 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)3(9)4-10-1-2-11-4/h4H,1-2H2 |
InChI Key |
VQRLNOZAEUFZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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